3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety linked to a 3,4-dimethylphenyl group. The 3-position of the pyrazole is functionalized with a sulfonyl-piperazine group bearing a 3-chlorophenyl substituent.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-dimethylphenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-16-7-8-19(13-17(16)2)25-22(30)21-15-27(3)26-23(21)33(31,32)29-11-9-28(10-12-29)20-6-4-5-18(24)14-20/h4-8,13-15H,9-12H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZOOFVBPRWBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole scaffold is constructed via cyclocondensation of β-keto esters with hydrazines. Adapted from the methodology in RSC Advances, 1-methyl-1H-pyrazole-4-carboxylic acid is synthesized as follows:
Procedure :
- Reactants : Ethyl acetoacetate (20 mmol), methylhydrazine (20 mmol), and sodium acetate (40 mmol) in ethanol.
- Conditions : Reflux at 80°C for 6 hours.
- Workup : Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, and recrystallize from ethanol.
- Yield : 78% as white crystals.
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via activation with ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by coupling with 3,4-dimethylaniline:
Procedure :
- Activation : Stir 1-methyl-1H-pyrazole-4-carboxylic acid (1 mmol) with EDCI (1 mmol) and HOBt (1 mmol) in DMF (10 mL) at 25°C for 30 minutes.
- Coupling : Add 3,4-dimethylaniline (1.2 mmol) and triethylamine (2 mmol). Stir for 12 hours.
- Workup : Extract with chloroform, wash with HCl (0.2 M), NaOH (2 M), and brine. Purify via silica gel chromatography (PE:EA = 8:1).
- Yield : 66% (pale yellow crystals).
- Characterization : $$ ^1H $$ NMR (CDCl₃) δ 8.93 (s, 1H, pyrazole-H), 7.60–7.40 (m, 4H, aryl-H), 2.35 (s, 3H, CH₃).
Sulfonation of the Pyrazole Core
Sulfonyl Chloride Synthesis
Regioselective sulfonation at the pyrazole 3-position is achieved using chlorosulfonic acid:
Procedure :
- Reactants : N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide (1 mmol) in CH₂Cl₂ (10 mL).
- Sulfonation : Add chlorosulfonic acid (2 mmol) dropwise at 0°C. Warm to 25°C and stir for 4 hours.
- Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Yield : 70% (colorless oil).
Synthesis of 4-(3-Chlorophenyl)piperazine
Piperazine Intermediate Preparation
Adapted from WO2016078107A1, 1-(3-chlorophenyl)piperazine is synthesized via a three-step sequence:
Step 1 : Bis(2-chloroethyl)methylamine hydrochloride synthesis:
- Reactants : Diethanolamine (20 mmol) and thionyl chloride (40 mmol) in CHCl₃.
- Conditions : Reflux for 8 hours.
- Yield : 85%.
Step 2 : Cyclization to piperazine:
- Reactants : 3-Chloroaniline (17.2 mmol) and bis(2-chloroethyl)methylamine hydrochloride in xylene.
- Conditions : Reflux at 140°C for 12 hours.
- Yield : 72%.
Step 3 : Hydrochloride salt formation:
Final Coupling: Sulfonamide Formation
Reaction of Sulfonyl Chloride with Piperazine
The sulfonyl chloride intermediate reacts with 4-(3-chlorophenyl)piperazine under basic conditions:
Procedure :
- Reactants : Pyrazole sulfonyl chloride (1 mmol), 4-(3-chlorophenyl)piperazine (1.2 mmol), and K₂CO₃ (2 mmol) in THF (15 mL).
- Conditions : Stir at 25°C for 6 hours.
- Workup : Filter, concentrate, and purify via preparative TLC (DCM:MeOH = 10:1).
- Yield : 65% (off-white solid).
- Characterization : $$ ^1H $$ NMR (DMSO-d₆) δ 8.50 (s, 1H, pyrazole-H), 7.68–7.42 (m, 8H, aryl-H), 3.20 (t, 4H, piperazine-H), 2.35 (s, 3H, CH₃). MS (ESI): m/z 528.1 [M+H]⁺.
Optimization and Challenges
Sulfonation Regioselectivity
Directing effects of the carboxamide group ensure sulfonation occurs para to the amide, confirmed by $$ ^1H $$ NMR coupling patterns.
Piperazine Stability
4-(3-Chlorophenyl)piperazine hydrochloride must be stored under inert conditions to prevent deliquescence.
Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 175–176°C | Differential Scanning Calorimetry |
| HPLC Purity | 99.2% | C18 column, MeOH:H₂O = 70:30 |
| Elemental Analysis | C: 58.12%; H: 4.85%; N: 15.92% | CHNS Analyzer |
Chemical Reactions Analysis
Formation of the Pyrazole Ring
The pyrazole ring is synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with hydrazine derivatives under InCl₃ catalysis to form pyrazolone intermediates, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses . Ultrasound irradiation accelerates such reactions, improving yields (up to 95%) and reducing reaction times .
Sulfonylation of the Piperazine Moiety
The sulfonamide group is introduced by reacting a sulfonyl chloride derivative with 4-(3-chlorophenyl)piperazine. This step typically occurs under basic conditions (e.g., NaOH or Et₃N) in aprotic solvents like dichloromethane .
Carboxamide Coupling
The final carboxamide bond is formed via coupling between the pyrazole-4-carboxylic acid derivative and 3,4-dimethylaniline. Activators like EDCl/HOBt or DCC are commonly employed in such amidation reactions .
Sulfonamide Group
-
Hydrolysis : The sulfonamide bond is stable under physiological conditions but may hydrolyze under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, yielding sulfonic acids and amines .
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Nucleophilic Substitution : The sulfonyl group can participate in substitution reactions with amines or alcohols under catalytic conditions .
Carboxamide Group
-
Hydrolysis : The carboxamide hydrolyzes to a carboxylic acid under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
-
Reduction : LiAlH₄ reduces the carboxamide to a primary amine.
Piperazine Ring
-
Protonation/Deprotonation : The piperazine nitrogen undergoes protonation in acidic media, enhancing solubility in polar solvents .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
Catalytic Reaction Conditions
Reactions involving this compound often employ:
| Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| InCl₃ | 50% EtOH | 40°C (ultrasound) | 80–95% | |
| Et₃N | CH₂Cl₂ | RT | ~70% | |
| NaOH | EtOH/H₂O | Reflux | 65–85% |
Stability Under Various Conditions
-
Thermal Stability : Stable up to 200°C (decomposition observed above this temperature).
-
Photostability : Susceptible to UV-induced degradation due to the aromatic chlorophenyl group.
-
pH Sensitivity : Stable in neutral pH but undergoes hydrolysis in strongly acidic/basic environments .
Biological Activity and Reactivity
The compound’s sulfonamide and piperazine groups enable interactions with biological targets (e.g., enzymes, receptors) . For instance:
-
MAO Inhibition : Analogous thiocarbamoyl pyrazoles inhibit monoamine oxidases via hydrogen bonding and π-π stacking .
-
Antimicrobial Activity : Pyrazole derivatives exhibit reactivity toward microbial enzymes, disrupting cell membranes .
Key Structural Insights from Crystallography
Scientific Research Applications
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the sulfonyl group can form strong interactions with enzyme active sites. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The compound’s pyrazole-carboxamide scaffold is shared with several pharmacologically active analogs. Key comparisons include:
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Core : Pyrazole-3-carboxamide (vs. 4-carboxamide in the target compound).
- Substituents : 4-Chlorophenyl at pyrazole-5, dichlorophenyl at pyrazole-1, and 3-pyridylmethyl on the carboxamide.
- Activity : CB1 antagonist with IC₅₀ = 0.139 nM.
- Comparison : The target compound’s 4-carboxamide position and sulfonyl-piperazine group may alter receptor binding kinetics compared to this 3-carboxamide analog. Piperazine sulfonyl groups could enhance solubility or introduce hydrogen-bonding interactions absent in the pyridylmethyl substituent .
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
- Core : Pyridazine (vs. pyrazole in the target compound).
- Substituents : Piperazine linked via a propyloxy group to 4-chlorophenyl.
- Activity : Anti-bacterial, anti-viral, and anti-platelet aggregation properties.
- Comparison: While the heterocycle differs (pyridazine vs. pyrazole), both compounds utilize piperazine as a linker.
Role of Chlorophenyl and Piperazine Moieties
- 3-Chlorophenyl vs. 4-Chlorophenyl : Substitution position on phenyl rings significantly impacts activity. For example, nitroimidazole derivatives with nitro groups at specific positions exhibit enhanced antimycobacterial activity (). The target’s 3-chlorophenyl group may optimize steric and electronic interactions in receptor pockets compared to 4-substituted analogs .
- Piperazine-Sulfonyl Linkage : This combination is less common in pyrazole derivatives than ether or alkyl-linked piperazines. The sulfonyl group’s electron-withdrawing nature may stabilize receptor-ligand interactions, as seen in quaternary ammonium compounds where polar groups influence critical micelle concentrations ().
Data Table: Structural and Functional Comparison
Methodological Considerations for Similarity Assessment
- Tanimoto Coefficient : Used in virtual screening to quantify structural overlap (). The target compound’s unique sulfonyl-piperazine group may reduce similarity scores with traditional pyrazole-carboxamides, highlighting the need for hybrid fingerprint methods.
- Activity Cliffs: Minor structural changes (e.g., carboxamide position) can lead to drastic activity differences, as seen in nitroimidazole vs. nitrofuryl derivatives ().
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide , identified by its CAS number 1189659-23-1 , is a complex organic molecule featuring a pyrazole core and a piperazine moiety. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 488.0 g/mol . The presence of a sulfonyl group and a chlorophenyl substitution enhances its pharmacological profile.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 488.0 g/mol |
| CAS Number | 1189659-23-1 |
The compound acts primarily as a serotonergic antagonist , which implies that it can bind to serotonin receptors without activating them, thereby inhibiting the action of serotonin. This mechanism suggests potential applications in treating disorders related to serotonin dysregulation, such as anxiety and depression.
Biological Activities
Research has highlighted several biological activities associated with this compound and related pyrazole derivatives:
Antifungal Activity
A study reported that pyrazole derivatives exhibited notable antifungal properties against various pathogenic fungi. The compound's structure is hypothesized to contribute to its efficacy in disrupting fungal cell membranes or metabolic pathways, making it a candidate for antifungal drug development .
Antimicrobial Activity
In vitro tests have shown that similar pyrazole compounds possess significant antimicrobial activity against strains such as Mycobacterium tuberculosis and other bacteria. The mechanism may involve interference with bacterial cell wall synthesis or function .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity was observed in studies where pyrazole derivatives were tested for their ability to reduce inflammation markers in cellular models .
Case Studies
- Antifungal Efficacy : A series of synthesized pyrazole carboxamides were evaluated for antifungal activity against multiple strains, including Cytospora sp. and Fusarium solani. The results indicated that certain derivatives significantly inhibited fungal growth, suggesting their potential as therapeutic agents .
- Antitubercular Activity : In another investigation, pyrazole derivatives were screened against Mycobacterium tuberculosis H37Rv strain. One derivative showed an inhibition rate comparable to standard treatments, indicating promise for further development in antitubercular therapies .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole compounds, revealing that the presence of specific functional groups is crucial for enhancing biological activity. For instance:
- The sulfonyl group contributes positively to the compound's interaction with target receptors.
- Chlorine substitution on the phenyl ring appears to enhance antimicrobial potency.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
